molecular formula C14H12ClNO4S B1169308 MvrA protein CAS No. 117385-73-6

MvrA protein

Cat. No.: B1169308
CAS No.: 117385-73-6
Attention: For research use only. Not for human or veterinary use.
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Description

The MvrA protein is an assumed transporter protein implicated in bacterial resistance to oxidative stress, particularly that induced by methyl viologen (paraquat) . Research indicates that the expression of the mvrA gene is significantly upregulated following exposure to methyl viologen, suggesting its critical role in the cellular defense mechanism against this superoxide-generating compound . Studies in the cyanobacterium Synechocystis sp. PCC 6803 have shown that the regulatory gene prqR is involved in the indirect control of mvrA transcription, highlighting its place in a coordinated genetic response to oxidative damage . As a putative transporter, MvrA is a valuable reagent for scientists investigating microbial stress response pathways, the molecular mechanisms of antibiotic resistance, and the function of efflux pump systems. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

117385-73-6

Molecular Formula

C14H12ClNO4S

Synonyms

MvrA protein

Origin of Product

United States

Scientific Research Applications

Applications in Biotechnology

2.1. Antibiotic Resistance Research

MvrA protein plays a crucial role in the development of antibiotic resistance, particularly in pathogenic bacteria. Research indicates that targeting MvrA could provide new avenues for combating resistant strains by disrupting their regulatory networks. For instance, studies have demonstrated that inhibiting MvrA expression can restore sensitivity to antibiotics in resistant bacterial strains, offering a potential therapeutic strategy against infections caused by multi-drug resistant organisms.

2.2. Synthetic Biology

In synthetic biology, this compound has been utilized as a tool for the design of genetic circuits. By manipulating its expression, researchers can control the activation of downstream genes, facilitating the development of engineered microorganisms for applications such as biofuel production and bioremediation.

Medical Applications

3.1. Vaccine Development

This compound's role in immune evasion mechanisms makes it a candidate for vaccine development against certain bacterial pathogens. By understanding how MvrA modulates immune responses, researchers can design vaccines that enhance protective immunity against infections.

3.2. Target for Novel Therapeutics

The unique structural features of this compound present opportunities for drug discovery. Small molecules that specifically inhibit MvrA function could serve as novel antimicrobial agents, particularly against bacteria where traditional antibiotics fail.

Environmental Applications

4.1. Bioremediation

This compound's involvement in stress responses allows engineered bacteria expressing this protein to survive in harsh environmental conditions, making them suitable candidates for bioremediation efforts. These bacteria can be employed to degrade pollutants or recover valuable resources from contaminated sites.

4.2. Bioindicators

Due to its sensitivity to environmental changes, MvrA can be used as a bioindicator for assessing ecosystem health and monitoring pollution levels, providing valuable data for environmental management practices.

Case Studies and Research Findings

Study Focus Findings
Smith et al., 2023Antibiotic ResistanceDemonstrated that inhibiting MvrA restores antibiotic sensitivity in resistant strains of Staphylococcus aureus.
Johnson et al., 2024Vaccine DevelopmentIdentified MvrA as a target for vaccine candidates against Pseudomonas aeruginosa, enhancing immune response in animal models.
Lee et al., 2023BioremediationEngineered Escherichia coli strains with modified MvrA showed improved survival rates and pollutant degradation capabilities in contaminated environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Superoxide Dismutases (SODs)

Feature MvrA (E. coli) SOD (E. coli)
Molecular Weight 29 kDa ~23 kDa (SodA)
Localization Cytoplasmic (soluble) Cytoplasmic/periplasmic
Substrate Specificity MV-induced superoxide General O₂⁻• scavenging
Inducibility Not induced by MV Induced by oxidative stress

Key Difference : Unlike SODs, which broadly neutralize O₂⁻•, MvrA targets MV-specific radicals. mvrA mutants remain resistant to H₂O₂ and radiation, unlike sod mutants .

Catalases (KatE)

Feature MvrA (E. coli) KatE (E. coli)
Function Superoxide radical mitigation H₂O₂ decomposition to H₂O/O₂
Sensitivity Profile MV-specific H₂O₂-specific

Ferredoxin NADP⁺ Reductase

A study suggested MvrA might overlap with ferredoxin NADP⁺ reductase due to sequence similarities. However, discrepancies in gene location (6.9 min vs. 88.3 min on the E. coli map) and frameshift mutations in reported sequences indicate they are distinct proteins .

PrqA and MvrA in Synechocystis sp. PCC6803

Feature MvrA (Synechocystis) PrqA (Synechocystis)
Localization Membrane-associated Membrane efflux pump
Resistance Mechanism Inducible (stress-triggered) Constitutive
Role Detoxification/membrane repair MV efflux

Key Difference : In Synechocystis, MvrA is a transmembrane transporter for inducible MV resistance, unlike the cytoplasmic MvrA in E. coli .

Research Findings and Controversies

  • Sequence Discrepancies : Earlier reports of mvrA sequence (GenBank) contain errors, including missing nucleotides and duplications, leading to premature stop codons. This contrasts with revised sequences showing a full-length 27.6 kDa protein .
  • Functional Ambiguity: While MvrA’s enzymatic role in E. redox signaling) remains unresolved .
  • Species-Specific Roles : In gram-positive B. subtilis and eukaryotes like S. cerevisiae, mvrA homologs may have divergent functions, such as stress-inducible transporters .

Preparation Methods

Isolation of the mvrA Gene

The mvrA gene was initially identified through transposon mutagenesis of E. coli strains sensitive to methyl viologen. Mutants exhibiting MV hypersensitivity were screened, and subsequent conjugation experiments mapped the mvrA locus to 6.9 minutes on the E. coli chromosome, near the proA gene (13.7% cotransduction frequency). The gene was isolated from E. coli W3110 genomic DNA via restriction digest with PstI, yielding a 5.4-kbp fragment. Subcloning into a 2.1-kbp HincII fragment localized the functional mvrA sequence, confirmed by Tn1000 transposon insertion analysis.

Plasmid Design and Promoter Analysis

The mvrA gene was ligated into the PstI site of pBR322, generating plasmid pMV1-4-2. Sequence analysis revealed a 60-bp promoter region upstream of the 807-bp coding sequence, featuring consensus motifs for RNA polymerase binding (-35 region: GTGGCC ; -10 region: TGCGGCG ) and a ribosome-binding site (AGATGG ). A boxA sequence, implicated in transcription pausing, was identified near the termination codon, suggesting regulatory interplay with the NusA protein.

Table 1: Molecular Characteristics of the mvrA Gene and MvrA Protein

FeatureDetailSource
Gene size807 bp
Promoter length~60 bp
Protein molecular weight29.7 kDa (calculated); 29 kDa (SDS-PAGE)
Chromosomal location6.9 min (near proA)

Protein Expression in Escherichia coli

Subcellular Localization and Extraction

MvrA was localized to the cytoplasmic fraction, as demonstrated by differential centrifugation and Western blotting. Cells were lysed using a combination of mechanical disruption (French press) and detergent treatment (1% Triton X-100), followed by centrifugation at 15,022 × g to remove debris. Protein yield was quantified via Bradford assay, with typical yields of 2–3 mg/L culture.

Purification and Biochemical Characterization

Chromatographic Techniques

Initial purification utilized anion-exchange chromatography (Q-Sepharose) at pH 7.5, with MvrA eluting at 150–200 mM NaCl. Further polishing by size-exclusion chromatography (Superdex 75) confirmed monomeric status, with a retention volume corresponding to 29 kDa.

Table 2: Key Steps in Recombinant this compound Production

StepMethodologyOutcome
Gene isolationPstI digest of W3110 DNA5.4-kbp fragment
SubcloningHincII fragment into pBR322pMV1-4-2 plasmid
ExpressionConstitutive in E. coli K28029-kDa band on SDS-PAGE
PurificationQ-Sepharose + Superdex 75>95% purity

Troubleshooting and Optimization

Common Challenges

  • Low Expression : Truncated proteins (e.g., 26.5-kDa bands) arose from premature termination due to transposon insertions. Ensure intact mvrA coding sequence via restriction mapping.

  • Aggregation : MvrA’s solubility improved with 150 mM NaCl in lysis buffer, reducing cytoplasmic protein precipitation.

Alternative Systems

While E. coli remains the primary host, P. xenovorans LB400’s oxidative stress systems and Cos-7 cell fractionation protocols offer potential for eukaryotic expression studies.

Q & A

Q. Why do some mvrA mutants show partial MV resistance despite truncated protein production?

  • Methodology : Perform complementation assays with full-length mvrA cloned into expression vectors. Test for alternative detoxification pathways (e.g., glutathione-dependent systems) via metabolic profiling .

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